![molecular formula C13H10Br2S2 B8253222 Bis[(4-bromophenyl)thio]methane](/img/structure/B8253222.png)
Bis[(4-bromophenyl)thio]methane
Overview
Description
Bis[(4-bromophenyl)thio]methane is a useful research compound. Its molecular formula is C13H10Br2S2 and its molecular weight is 390.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Organic Compounds : Bis-aryl methanes, similar to Bis[(4-bromophenyl)thio]methane, are synthesized and characterized for various applications, such as indicators in dyes and pigments. For instance, bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes show distinct colored states under different media conditions, which is crucial for their use in dyes and pigments (Sarma & Baruah, 2004).
Electrochemical Properties : The electrochemical polymerization of bis(aryl)methanes is reported, highlighting their potential in creating materials with low-bandgap properties. These findings are significant for the development of new materials in electronics and optoelectronics (Benincori et al., 2003).
Coordination Chemistry and Luminescence : Bis(arylthio)methane ligands, when coordinated with metals like copper(I) halides, form coordination polymers with interesting dimensional and luminescent properties. This has implications for the design of new materials in the field of luminescent sensors and devices (Knorr et al., 2014).
Organic Synthesis : Bis(iodozincio)methane, a compound related to this compound, is used as an efficient reagent in organic synthesis. Its structure and reactivity are studied for enhancing nucleophilicity in synthetic processes (Matsubara et al., 2005).
Bioactivity Studies : Research on bis(indolyl)methane alkaloids, which are structurally similar to this compound, reveals a range of biological properties, including antibacterial and antiviral activities. This highlights the potential biomedical applications of these compounds (Praveen, Parameswaran, & Majik, 2015).
Metal-Organic Frameworks (MOFs) : Thiophene-based MOFs, constructed using ligands similar to this compound, demonstrate potential for environmental sensing and pollutant removal. This research is crucial for the development of advanced materials for environmental remediation (Zhao et al., 2017).
properties
IUPAC Name |
1-bromo-4-[(4-bromophenyl)sulfanylmethylsulfanyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2S2/c14-10-1-5-12(6-2-10)16-9-17-13-7-3-11(15)4-8-13/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJOYDYIHXFLAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCSC2=CC=C(C=C2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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